

An In-depth Technical Guide on the Crystal Structure Analysis of Iodinated Phenylpyrazoles

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Compound of Interest

Compound Name: 1-(4-Iodophenyl)-1H-Pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of iodinated phenylpyrazoles, a class of compounds with significant interest in medicinal chemistry and drug development. The introduction of an iodine atom to the phenylpyrazole scaffold offers a powerful tool for modulating physicochemical properties and introducing specific, highly directional intermolecular interactions, such as halogen bonding. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for rational drug design and developing structure-activity relationships (SAR).

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the target compound and culminates in the analysis of its crystallographic data.

The synthesis of iodinated phenylpyrazoles can be achieved through various methods, often tailored to achieve specific regioselectivity. Common strategies include the electrophilic iodination of a pre-formed pyrazole ring or the cyclization of an iodine-containing precursor.

General Synthesis Protocol (Example: 4-Iodination):

- A solution of a 1-aryl-3-trifluoromethylpyrazole is prepared in a suitable solvent such as acetonitrile.

- Ceric ammonium nitrate (CAN) and elemental iodine are added to the solution.
- The mixture is refluxed overnight and monitored for completion using thin-layer chromatography (TLC).
- Upon completion, the solvent is removed in vacuo, and the residue is worked up using a standard aqueous/organic extraction.
- The crude product is purified via column chromatography to yield the 4-iodo-phenylpyrazole derivative.[\[1\]](#)[\[2\]](#)

General Synthesis Protocol (Example: 5-Iodination):

- A solution of a 1-aryl-3-trifluoromethylpyrazole is prepared in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.[\[1\]](#)
- n-Butyllithium (n-BuLi) is added dropwise to deprotonate the C5 position, forming a lithium pyrazolide intermediate.[\[1\]](#)
- A solution of elemental iodine in THF is then added to the reaction mixture.
- The reaction is allowed to warm to room temperature to complete the iodination.
- The reaction is quenched, and the product is extracted and purified.[\[1\]](#)[\[3\]](#)

Single Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. A common and effective method is slow evaporation. The purified iodinated phenylpyrazole is dissolved in a suitable solvent or solvent mixture (e.g., acetonitrile, or an ethanol/dichloromethane mixture) to create a saturated or near-saturated solution.[\[4\]](#) The container is then loosely covered to allow the solvent to evaporate slowly over several days to weeks, promoting the formation of well-ordered crystals.[\[4\]](#)

SC-XRD is the definitive method for determining the precise atomic arrangement within a crystal.

Data Collection and Structure Refinement:

- A suitable single crystal is selected and mounted on a goniometer head of a diffractometer (e.g., a Bruker APEX DUO CCD or Rigaku Oxford-Diffraction XCALIBUR E).[4][5]
- The crystal is cooled to a low temperature (typically around 100-170 K) to minimize thermal vibrations of the atoms.[6]
- The crystal is irradiated with a monochromatic X-ray beam (commonly Mo K α or Cu K α radiation).
- As the crystal is rotated, a series of diffraction patterns are collected on an area detector.
- The collected data are processed to determine the unit cell dimensions, space group, and reflection intensities.
- The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F^2 , typically using software packages like SHELX or Olex2.[7]

Data Presentation: Crystallographic Parameters

The results of an SC-XRD experiment are a set of quantitative data that precisely describe the crystal and molecular structure. Below is a summary table of representative crystallographic data for a series of 5-iodo-1-arylpyrazoles, illustrating the typical parameters obtained.

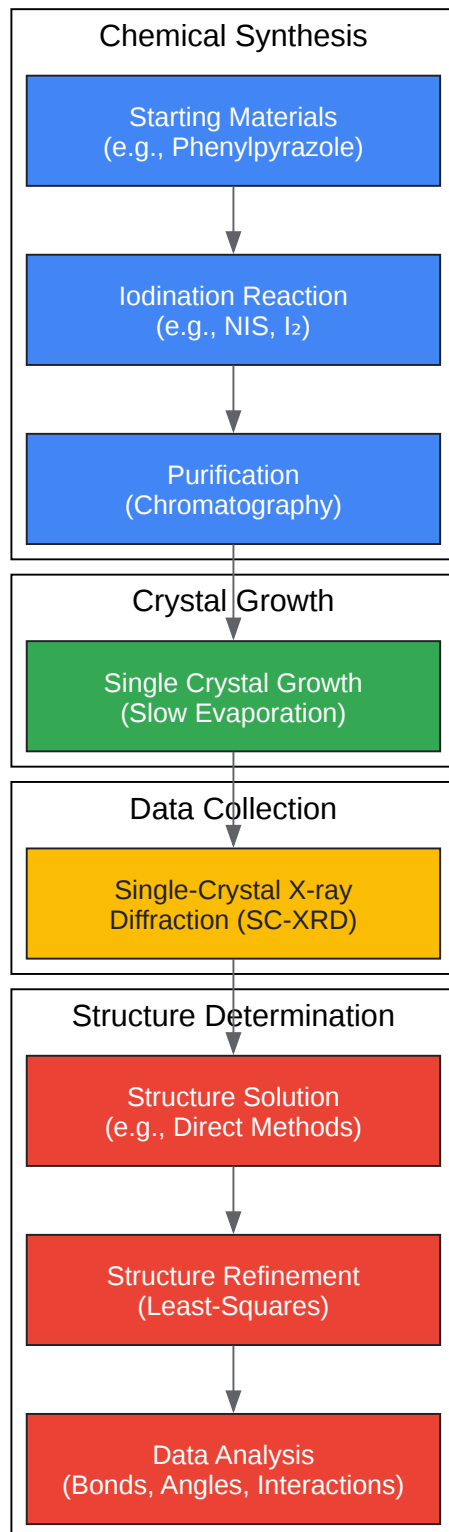
Parameter	Compound 1	Compound 2	Compound 3	Compound 4	Compound 5	Compound 6
Formula	C ₁₀ H ₇ ClIN ₂	C ₁₀ H ₇ BrIN ₂	C ₁₀ H ₆ Br ₂ IN ₂	C ₁₁ H ₉ IN ₂ O	C ₁₁ H ₈ BrIN ₂ O	C ₁₁ H ₈ IN ₃ O ₂
Crystal System	Monoclinic	Orthorhombic	Monoclinic	Monoclinic	Orthorhombic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ 2 ₁ 2 ₁	P2 ₁ /c	P2 ₁ /c	P2 ₁ 2 ₁ 2 ₁	P2 ₁ /c
a (Å)	8.5283(3)	8.1634(2)	12.3330(4)	10.8715(3)	8.2435(2)	12.2346(4)
b (Å)	12.1158(4)	12.2157(3)	8.0818(2)	8.4485(2)	12.2144(3)	7.9715(2)
c (Å)	11.2335(4)	12.2464(3)	13.7225(4)	12.1388(3)	13.0645(3)	13.9213(4)
β (°) **	105.151(3)	90	107.828(3)	98.244(2)	90	108.682(3)
V (Å ³) **	1119.82(7)	1219.78(5)	1301.76(7)	1102.73(5)	1313.43(5)	1286.72(7)
Z	4	4	4	4	4	4

Data
adapted
from
Gavriliu et
al.,
Crystals
(2020).[4]
[7]

Mandatory Visualizations

Diagrams are crucial for visualizing complex workflows and molecular interactions.

Crystal Structure Analysis Workflow

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Caption: Workflow for crystal structure determination of iodinated phenylpyrazoles.

A primary reason for studying iodinated compounds is their ability to form halogen bonds, a non-covalent interaction where the iodine atom acts as a Lewis acid. This interaction is highly directional and can be crucial for molecular recognition and crystal packing.[8]

Caption: Diagram of a C-I...Y halogen bond interaction.

Analysis of Structural Features

The crystallographic data reveals detailed insights into molecular conformation and intermolecular interactions, which collectively dictate the supramolecular architecture.

In the solid state, 5-iodo-1-arylpyrazoles typically exhibit similar molecular structures, with variations arising from the substituents on the phenyl ring.[7] The planarity of the pyrazole ring and the dihedral angle between the pyrazole and the phenyl ring are key conformational parameters that can influence biological activity.

The packing of iodinated phenylpyrazole molecules in a crystal lattice is governed by a variety of non-covalent interactions. Halogen bonding is a particularly significant force in these structures.[8][9]

- **Halogen Bonding:** The iodine atom, due to the " σ -hole," can act as an electrophilic species and interact with Lewis bases like nitrogen or oxygen atoms from adjacent molecules.[4] These interactions, denoted as C-I...N or C-I...O, are highly directional and can be a dominant force in directing the crystal packing, often leading to linear supramolecular chains. [4][9][10] Distances for these bonds are typically shorter than the sum of the van der Waals radii, for example, I...O distances of ~ 3.05 Å and I...N distances of ~ 3.28 Å have been observed.[4][10]
- **C-I... π Interactions:** In some cases, the iodine atom can interact with the π -system of a phenyl ring on a neighboring molecule, with observed I...Cg (centroid) distances around 3.58 Å.[4]
- **Hydrogen Bonding:** When suitable donor and acceptor atoms are present, classical hydrogen bonds (e.g., N-H...N) can play a significant role, leading to the formation of catemers (chains) or discrete motifs like trimers.[8][11]

- Other Interactions: Additional forces such as C-H $\cdots\pi$ and π - π stacking interactions also contribute to the overall stability of the crystal structure.

The comprehensive analysis of these structural features provides invaluable information for drug development professionals, enabling the design of new phenylpyrazole derivatives with optimized binding affinities, improved selectivity, and desirable solid-state properties.

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